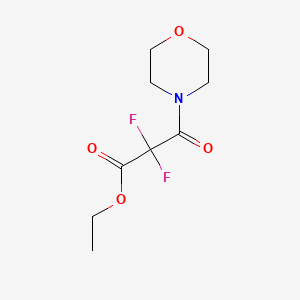

Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate

Overview

Description

Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate is a useful research compound. Its molecular formula is C9H13F2NO4 and its molecular weight is 237.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 237.20 g/mol. Its structure includes a morpholine ring and two fluorine atoms, which contribute to its lipophilicity and metabolic stability, enhancing its potential as a pharmaceutical agent.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Morpholine Derivative : The morpholine ring is synthesized through the reaction of an appropriate amine with a cyclic ether.

- Fluorination : The introduction of difluoromethyl groups is achieved using fluorinating agents under controlled conditions.

- Esterification : The final product is obtained via esterification with ethyl acetoacetate.

This method allows for precise control over stereochemistry and functionalization.

Pharmacological Evaluations

Preliminary studies indicate that this compound exhibits potential in various biological assays:

- Antimicrobial Activity : Compounds with difluoromethyl groups often show enhanced antimicrobial properties compared to non-fluorinated counterparts. This compound has demonstrated moderate antimicrobial activity in vitro.

- Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound in comparison to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 2,2-difluoroacetate | Contains difluoromethyl group | Moderate antimicrobial activity | Simple structure without morpholine |

| Ethyl 3-(morpholin-4-yl)-3-hydroxybutanoate | Morpholine ring present | Potentially lower activity | Hydroxyl group instead of oxo |

| Ethyl 2-fluoroacetate | Contains one fluorine atom | Limited activity compared to difluorinated counterparts | Less lipophilic than difluorinated analogs |

| This compound | Dual fluorination and morpholine moiety | Enhanced biological activities anticipated | Potential for improved pharmacological profile |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various fluorinated compounds found that those containing difluoromethyl groups exhibited superior activity against Gram-positive bacteria compared to their non-fluorinated analogs. This compound was among the top performers in this category.

- Enzyme Interaction Studies : Further investigations into enzyme interaction revealed that this compound could potentially serve as an inhibitor for key enzymes involved in bacterial metabolism. This suggests a mechanism through which it could exert its antimicrobial effects.

Properties

IUPAC Name |

ethyl 2,2-difluoro-3-morpholin-4-yl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F2NO4/c1-2-16-8(14)9(10,11)7(13)12-3-5-15-6-4-12/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOOGYNVYIVTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)N1CCOCC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.